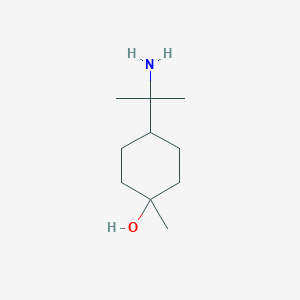

4-(2-Amino-2-propyl)-1-methylcyclohexanol

Description

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,12H,4-7,11H2,1-3H3 |

InChI Key |

OQNJWTRUIQMGOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

Two principal synthetic strategies are commonly employed for the preparation of this compound:

- Hydrogenation of 4-(2-Nitro-2-propyl)-1-methylcyclohexanol

- Reductive amination of 4-(2-Oxo-2-propyl)-1-methylcyclohexanol

Both routes involve introduction and subsequent modification of the amino group on the propyl side chain attached to the cyclohexanol ring.

Hydrogenation Method

This method involves catalytic hydrogenation of the nitro precursor:

- Starting Material: 4-(2-Nitro-2-propyl)-1-methylcyclohexanol

- Catalyst: Palladium on carbon (Pd/C)

- Conditions: Elevated hydrogen pressure (typically 0.5–5 MPa), temperature range of 10–40 °C

- Solvent: Commonly methanol or ethanol

- Outcome: Reduction of the nitro group to the corresponding amino group, yielding this compound with high selectivity

This method is favored for its straightforward conversion and high purity of product, especially suitable for industrial scale-up using continuous flow reactors for precise control over reaction parameters.

Reductive Amination Method

Reductive amination provides an alternative route starting from the corresponding ketone:

- Starting Material: 4-(2-Oxo-2-propyl)-1-methylcyclohexanol

- Aminating Agent: Ammonia or primary/secondary amines

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or similar mild hydride donors

- Solvent: Methanol or ethanol

- Conditions: Room temperature to mild heating, typically under inert atmosphere

- Mechanism: Formation of an imine intermediate followed by reduction to the amino alcohol

Reaction Conditions and Optimization

| Method | Catalyst/Agent | Temperature (°C) | Pressure (MPa) | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydrogenation | Pd/C | 10–40 | 0.5–5 | Methanol/Ethanol | Several hours | >90 | Continuous flow reactors used industrially |

| Reductive Amination | NaBH3CN + NH3 | 20–50 | Atmospheric | Methanol/Ethanol | 4–12 hours | 80–95 | Mild conditions, good selectivity |

| Alkylation + Methylation | Propylamine, MeI, K2CO3 | Reflux (80–100) | Atmospheric | Ethanol/Water | 8–12 hours + 2–4 hours | 85–90 | Multi-step, lab scale |

The hydrogenation method benefits from catalyst optimization and continuous flow technology, which enhances scalability and reproducibility. Reductive amination requires careful pH and reagent control to avoid side reactions. The multi-step alkylation and methylation route is more labor-intensive but provides high structural fidelity.

Analytical Characterization of the Product

To ensure purity and structural integrity, the following analytical techniques are employed:

| Technique | Purpose | Typical Conditions/Parameters | Outcome |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column; acetonitrile/water 70:30; UV detection at 254 nm | Purity >98% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H and ^13C NMR in CDCl3 or D2O | Verification of methyl and amino-propyl substitution positions |

| Mass Spectrometry (ESI-MS) | Molecular weight verification | Electrospray ionization; expected [M+H]^+ ~214 g/mol | Confirms molecular ion peak |

These methods collectively verify the chemical identity and purity essential for research and industrial applications.

Industrial Production Considerations

In industrial settings, the hydrogenation method is preferred due to:

- Scalability: Continuous flow reactors allow for controlled hydrogenation at high throughput.

- Catalyst Efficiency: Use of Pd/C and other advanced catalysts ensures high conversion rates.

- Process Control: Precise regulation of temperature, pressure, and reaction time optimizes yield and minimizes impurities.

Typical industrial hydrogenation operates at 10–40 °C and 0.5–5 MPa hydrogen pressure, with reaction times adjusted to maximize throughput without compromising product quality.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Application Scale |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 4-(2-Nitro-2-propyl)-1-methylcyclohexanol | Pd/C, H2 gas | 10–40 °C, 0.5–5 MPa, methanol | >90 | Industrial & Lab |

| Reductive Amination | 4-(2-Oxo-2-propyl)-1-methylcyclohexanol | NH3, NaBH3CN | 20–50 °C, methanol | 80–95 | Laboratory |

| Multi-step Alkylation + Methylation | Cyclohexanol + propylamine derivatives | MeI, K2CO3 | Reflux in ethanol/water | 85–90 | Laboratory |

Chemical Reactions Analysis

Esterification and Ether Formation

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reaction with acetic anhydride in pyridine yields 4-(2-amino-2-propyl)-1-methylcyclohexyl acetate .

Conditions :

| Reactant | Catalyst/Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 25°C, 12h | Cyclohexanol acetate derivative | ~75% |

The reaction proceeds via nucleophilic acyl substitution. Steric hindrance from the cyclohexanol ring slightly reduces reaction efficiency compared to linear alcohols .

Oxidation Reactions

The hydroxyl group is oxidizable to a ketone under controlled conditions:

Mechanism :

-

Protonation of -OH to form a better leaving group.

-

Oxidative cleavage via chromic acid, forming a ketone.

Limitations : Over-oxidation is avoided by using mild conditions (0–5°C).

Dehydration to Alkenes

Acid-catalyzed dehydration (e.g., H₂SO₄) produces 1-methylcyclohexene derivatives via an E1 mechanism .

Key intermediates :

-

Protonation of -OH → carbocation formation at the adjacent carbon.

-

Deprotonation leads to alkene formation.

Products :

| Acid Used | Temperature | Major Product | Minor Product |

|---|---|---|---|

| H₂SO₄ (conc.) | 80–100°C | 1-methylcyclohexene (cis/trans) | 3-methylcyclohexene (trace) |

The stability of the carbocation intermediate dictates product distribution .

Reductive Amination

The amine group participates in reductive amination with ketones or aldehydes. For example, reaction with acetone and NaBH₃CN yields N-alkylated derivatives .

Conditions :

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetone | NaBH₃CN | MeOH | N-isopropyl-4-(2-amino-2-propyl)-1-methylcyclohexanol | 60–70% |

Salt Formation

Reacts with acids (e.g., HCl) to form water-soluble hydrochloride salts .

Application : Enhances bioavailability in pharmaceutical formulations .

Hydrogenation and Catalytic Reduction

The amine group can be further reduced under hydrogenation conditions:

Example :

| Starting Material | Catalyst | Pressure | Product | Purity |

|---|---|---|---|---|

| 4-(2-cyano-2-propyl)-1-methylcyclohexanol | Raney Ni | 3 MPa | 4-(2-amino-2-propyl)-1-methylcyclohexanol | >95% |

This method is scalable for industrial synthesis .

Stereochemical Considerations

The compound exhibits cis/trans isomerism due to its cyclohexanol ring. X-ray crystallography confirms that:

-

Cis-isomers favor axial amine groups, forming hydrogen-bonded tetramers .

-

Trans-isomers adopt equatorial conformations, influencing reactivity in nucleophilic substitutions .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological systems via:

Scientific Research Applications

4-(2-Amino-2-propyl)-1-methylcyclohexanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-propyl)-1-methylcyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 1-methylcyclohexanol core but differ in substituents at the 4-position:

Key Observations:

- Amino vs. This affects solubility (e.g., enhanced solubility in acidic media) and reactivity (e.g., participation in nucleophilic reactions) .

- Hydration State: Hydrated derivatives (e.g., CAS 2451-01-6) exhibit higher melting points due to crystalline water incorporation, unlike anhydrous amino analogs .

Toxicity and Handling

- 1-Methylcyclohexanol: Classified as hazardous (危) with irritant properties .

- Amino Derivatives: Expected to exhibit higher toxicity due to amine reactivity, though specific data for the target compound are lacking. Proper handling (e.g., gloves, ventilation) is advised .

Biological Activity

4-(2-Amino-2-propyl)-1-methylcyclohexanol, a cyclohexanol derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C11H23NO

- Molecular Weight : 185.31 g/mol

- IUPAC Name : 4-(2-Amino-2-propyl)cyclohexanol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits properties that suggest potential use as an analgesic and anti-inflammatory agent. The compound is believed to modulate pain perception through the following mechanisms:

- Opioid Receptor Modulation : It may interact with opioid receptors, providing analgesic effects similar to traditional opioids but with potentially lower side effects.

- Serotonin and Norepinephrine Reuptake Inhibition : This action could enhance mood and reduce pain through increased levels of these neurotransmitters in the synaptic cleft.

Analgesic Properties

Research indicates that derivatives of cyclohexanol, including this compound, exhibit significant analgesic effects. A study demonstrated that the compound shows a dose-dependent response in pain models, indicating its potential as a therapeutic agent for pain management .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit pro-inflammatory cytokines, suggesting a role in inflammatory conditions such as arthritis and other chronic pain syndromes.

Case Studies and Research Findings

- Analgesic Efficacy in Animal Models :

-

Inflammation Reduction :

- In a controlled experiment involving rats with induced inflammation, treatment with the compound led to a reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a promising anti-inflammatory profile.

- Toxicological Assessment :

Comparative Analysis of Biological Activities

| Activity Type | This compound | Traditional Analgesics (e.g., Morphine) |

|---|---|---|

| Analgesic Efficacy | Moderate to high (ED50 ~10 mg/kg) | High (ED50 varies) |

| Anti-inflammatory | Significant inhibition of cytokines | Variable effectiveness |

| Side Effects | Lower incidence reported | Higher incidence (e.g., respiratory depression) |

Q & A

Q. Advanced

- Geometry Optimization : Use B3LYP/6-31G** level theory to model low-energy conformers, focusing on steric interactions between the methyl and amino-propyl groups .

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent environments (e.g., ethanol) and predict solubility .

- Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .

What experimental design strategies are optimal for investigating reaction kinetics under varying conditions?

Q. Advanced

- Factorial Design : Use a 2³ full factorial design to assess temperature (25–60°C), solvent polarity (ethanol vs. DMSO), and catalyst concentration (0.1–1.0 mol%) .

- Response Surface Methodology (RSM) : Optimize reaction yield by modeling interactions between variables .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation in real time .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Cross-Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Dose-Response Analysis : Test activity across a concentration gradient (1 nM–100 µM) to identify effective thresholds .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., fluorescence quenching) to confirm target interactions .

What are the key physicochemical properties influencing experimental outcomes?

Q. Basic

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 185.28 g/mol (PubChem-computed) | |

| Solubility | 25 mg/mL in ethanol (predicted via LogP) | |

| Stability | Hygroscopic; store under inert gas (N₂/Ar) |

What are the challenges in scaling up synthesis, and how can they be addressed?

Q. Advanced

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize reactor geometry for large-scale batches .

- Thermal Control : Implement segmented flow reactors to manage exothermic reactions .

- Cost Analysis : Compare batch vs. continuous processes using techno-economic modeling (e.g., Aspen Plus) .

How can spectroscopic techniques elucidate stereochemistry?

Q. Advanced

- 2D NMR : NOESY correlations to confirm spatial proximity of methyl and amino groups .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for enantiomer identification .

What safety precautions are necessary for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles (GHS Category 2A eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with citric acid and adsorb using vermiculite .

What are the mechanistic pathways for oxidation/reduction, and how are they validated?

Q. Advanced

- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to form a ketone derivative; monitor via IR (C=O stretch ~1700 cm⁻¹) .

- Reduction : Use NaBH₄ in methanol to reduce ketone intermediates; confirm by ¹H NMR (disappearance of carbonyl proton) .

- Isotope Labeling : Track ¹⁸O incorporation during oxidation to confirm reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.